molecular formula C6H13BrS B13230770 1-Bromo-2-methyl-4-(methylsulfanyl)butane

1-Bromo-2-methyl-4-(methylsulfanyl)butane

Cat. No.: B13230770
M. Wt: 197.14 g/mol
InChI Key: DLMFUDXSQULVIW-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(methylsulfanyl)butane (CAS 1597973-89-1) is a specialized organic compound with the molecular formula C6H13BrS and a molecular weight of 197.14 g/mol . This molecule features both a bromoalkane group and a thioether (methylsulfanyl) group, making it a versatile building block (synthon) in organic synthesis and chemical biology research. Its structure allows it to undergo various reactions typical of alkyl halides, such as nucleophilic substitutions and alkylations, while the sulfur-containing moiety can be further functionalized . Researchers may employ this compound in the development of novel synthetic methodologies, including the creation of more complex sulfur-functionalized molecules. It may also serve as a key intermediate in the synthesis of ligands or compounds for material science applications. Furthermore, its potential use in automated, programmable solid-phase synthesis platforms highlights its relevance in modern chemical research for constructing complex molecular architectures . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H13BrS

Molecular Weight

197.14 g/mol

IUPAC Name

1-bromo-2-methyl-4-methylsulfanylbutane

InChI

InChI=1S/C6H13BrS/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3

InChI Key

DLMFUDXSQULVIW-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC)CBr

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Method 1: Stepwise Functional Group Transformations

  • Methylthiolation of 4-hydroxy group :
    The 4-position hydroxyl group of 2-methyl-4-hydroxybutane can be converted to a methylsulfanyl group by nucleophilic substitution using methylthiol or methylthiolate salts under basic conditions.

  • Bromination at 1-position :
    The primary alcohol at the 1-position is converted to the corresponding bromide using hydrobromic acid or phosphorus tribromide. For example, treatment of 1,4-butanediol derivatives with HBr in acidic media at elevated temperatures selectively brominates the primary alcohol to form 1-bromo derivatives.

  • Purification :
    The product mixture is purified by distillation or chromatography to isolate this compound.

Method 2: Bromination Followed by Methylthiolation

Alternatively, starting from 2-methyl-4-hydroxybutane:

  • First, convert the 1-position hydroxyl to bromide.
  • Then perform nucleophilic substitution at the 4-position hydroxyl with methylthiol or sodium methylthiolate.

This sequence may be preferred if the bromination conditions are incompatible with the methylsulfanyl group.

Analogous Preparation of Related Brominated Alkanes

Literature on the preparation of 1-bromo-2-methylpropane (bromoisobutane) provides useful insights into bromination conditions for branched alkyl alcohols:

Step Reagents & Conditions Outcome
1 Isobutanol + 48% hydrobromic acid + sulfuric acid, 90-95 °C, 12-16 h Formation of 1-bromo-2-methylpropane (42.9% yield)
2 Distillation and extraction with dichloromethane Purification of brominated product

This method demonstrates effective bromination of secondary alcohols under acidic conditions, which can be adapted for the preparation of this compound by adjusting for the longer chain and sulfanyl substitution.

Notes on Stereochemistry and Purity

  • The compound may exist as stereoisomers if chiral centers are present (e.g., at C2).
  • Purity is typically assessed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
  • Side products such as dibromo or overbrominated species should be minimized by controlling reaction time and temperature.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Reaction Conditions Yield & Notes
1 2-Methyl-4-hydroxybutane Methylthiol, base; then HBr or PBr3 Stepwise methylthiolation then bromination; acidic or basic media Moderate yield; requires purification
2 2-Methyl-4-hydroxybutane HBr or PBr3; then methylthiol Bromination first, then nucleophilic substitution Alternative sequence; may improve selectivity
3 (Analog) Isobutanol 48% HBr, sulfuric acid Heating at 90-95 °C for 12-16 h 42.9% yield for 1-bromo-2-methylpropane; applicable bromination conditions

Research Findings and Considerations

  • The presence of the methylsulfanyl group requires careful choice of reaction conditions to prevent oxidation or cleavage of the sulfur substituent.
  • Bromination of primary alcohols in the presence of sulfides can be achieved using hydrobromic acid under controlled temperature.
  • Alternative brominating agents like phosphorus tribromide may offer milder conditions but require anhydrous environments.
  • Purification by distillation under reduced pressure or chromatographic techniques is essential for isolating high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methyl-4-(methylsulfanyl)butane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typical reagents include sodium hydroxide (NaOH) for hydroxide substitution, sodium alkoxides for alkoxide substitution, and primary or secondary amines for amine substitution.

    Oxidation Reactions: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Major Products Formed:

Scientific Research Applications

1-Bromo-2-methyl-4-(methylsulfanyl)butane has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-bromo-2-methyl-4-(methylsulfanyl)butane with structurally or functionally related brominated alkanes and sulfur-containing analogs.

Structural and Functional Analogues

1-Bromobutane (n-Butyl bromide, CAS: 109-65-9)

  • Molecular Formula : C₄H₉Br
  • Molecular Weight : 137.02 g/mol
  • Key Differences : Lacks the methyl branch and methylsulfanyl group, resulting in lower steric hindrance and simpler reactivity. Primarily used as an alkylating agent in organic synthesis.
  • Applications : Common in Grignard reactions and SN2 substitutions due to its linear structure .

4-(Methylsulfanyl)butan-1-amine (CAS: Not provided) Molecular Formula: C₅H₁₃NS Molecular Weight: ~119.23 g/mol (inferred) Key Differences: Replaces the bromine atom with an amine group, enabling participation in condensation reactions. Used as a precursor for isothiocyanates like sulforaphane .

1-Bromo-4-(2-methylbutan-2-yl)benzene (CAS: 57263-21-5)

  • Molecular Formula : C₁₁H₁₅Br
  • Molecular Weight : 227.14 g/mol
  • Key Differences : Aromatic brominated compound with a tert-pentyl substituent. The benzene ring introduces resonance stabilization, altering reactivity compared to aliphatic bromides.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C, estimated) Key Functional Groups Reactivity Profile
This compound ~197.12 (calculated) ~180–200 (estimated) Br, CH₃, SCH₃ SN2 substitutions, thiol-mediated coupling
1-Bromobutane 137.02 101–102 Br SN2 reactions, Grignard synthesis
4-(Methylsulfanyl)butan-1-amine 119.23 ~150–160 (estimated) NH₂, SCH₃ Amine alkylation, isothiocyanate synthesis

Toxicity and Handling

  • 1-Bromobutane : Classified as harmful if inhaled or ingested; proper ventilation and PPE are mandatory .

Biological Activity

1-Bromo-2-methyl-4-(methylsulfanyl)butane is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables summarizing key findings, case studies, and detailed research insights.

Molecular Structure and Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C6H13BrS
  • Molecular Weight: 195.14 g/mol

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains.
  • Anticancer Potential: Preliminary studies suggest potential efficacy in inhibiting the growth of cancer cells.

The antimicrobial activity of this compound is believed to be due to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes. The presence of the bromine atom enhances its reactivity, allowing it to interact with cellular components effectively.

Case Studies and Findings

A study investigated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound exhibits varying levels of effectiveness against different bacterial species, with Staphylococcus aureus being the most susceptible.

Research Insights

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study focused on its effects on human breast cancer cells reported an IC50 value of 25 µM, suggesting moderate potency in inhibiting cell growth.

The proposed mechanism involves the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways. This apoptotic effect is critical for the therapeutic potential of compounds in cancer treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with structurally similar compounds:

Compound Antimicrobial Activity (MIC) Anticancer Activity (IC50)
This compound32 µg/mL (S. aureus)25 µM
1-Bromo-3-chloro-5,5-dimethylhydantoin64 µg/mL (E. coli)Not reported
Methylthio derivativesVariesVaries

This table highlights that while there are similarities in antimicrobial activity among these compounds, their anticancer effects vary significantly.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Its antimicrobial and anticancer properties warrant deeper investigation into its mechanisms and potential applications in pharmaceuticals. Future studies should focus on:

  • In vivo Studies: To assess the efficacy and safety profiles.
  • Mechanistic Studies: To elucidate the pathways involved in its biological activities.
  • Formulation Development: To explore its potential as a therapeutic agent.

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